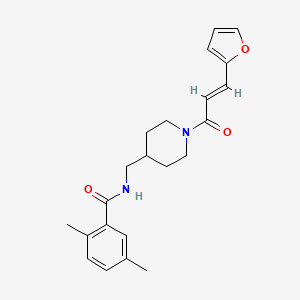

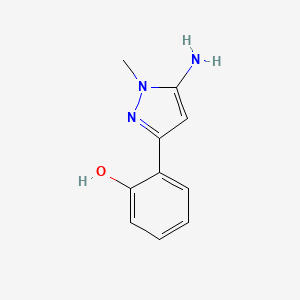

![molecular formula C27H36N4O4 B2654509 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide CAS No. 866013-74-3](/img/structure/B2654509.png)

4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound . It also has an amine group attached to a cyclohexene ring . These types of structures are often found in biologically active compounds and could potentially have interesting properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure . The exact structure would depend on the specific arrangement of these groups in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen

Antifolate Drug Geometry and Molecular Interactions

Research into the geometry of antifolate drugs, which share structural motifs with the compound , indicates significant interest in how amino substituents and their flexibility could influence binding to target enzymes. For example, studies on the deformation of amino groups in cycloguanil and 2,4-diaminoquinazoline suggest a focus on modifying hydrogen-bonding properties to enhance drug-enzyme interactions (Hunt et al., 1980).

Catalytic Synthesis of Heterocyclic Compounds

The catalytic synthesis of heterocyclic compounds, including 4-amino-isoquinolin-1(2H)-ones and oxazole derivatives, has been explored using various catalysts. This research is pertinent to the synthesis of complex molecules like the one , highlighting methods to achieve regioselective synthesis with good functional group tolerance (Niu et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminoethylcyclohexene with ethyl 2-oxo-4-(3-oxo-3,4-dihydroquinazolin-2-yl)butanoate, followed by the addition of cyclopentylamine and cyclization to form the final product.", "Starting Materials": [ "2-aminoethylcyclohexene", "ethyl 2-oxo-4-(3-oxo-3,4-dihydroquinazolin-2-yl)butanoate", "cyclopentylamine" ], "Reaction": [ "Step 1: Condensation of 2-aminoethylcyclohexene with ethyl 2-oxo-4-(3-oxo-3,4-dihydroquinazolin-2-yl)butanoate in the presence of a base such as potassium carbonate to form the intermediate 1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazoline.", "Step 2: Addition of cyclopentylamine to the intermediate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide intermediate 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide.", "Step 3: Cyclization of the amide intermediate in the presence of a Lewis acid catalyst such as trifluoroacetic acid (TFA) to form the final product 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide." ] } | |

CAS-Nummer |

866013-74-3 |

Molekularformel |

C27H36N4O4 |

Molekulargewicht |

480.609 |

IUPAC-Name |

4-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylbutanamide |

InChI |

InChI=1S/C27H36N4O4/c32-24(29-21-11-4-5-12-21)15-8-18-30-26(34)22-13-6-7-14-23(22)31(27(30)35)19-25(33)28-17-16-20-9-2-1-3-10-20/h6-7,9,13-14,21H,1-5,8,10-12,15-19H2,(H,28,33)(H,29,32) |

InChI-Schlüssel |

JDHQHKVSTRIFSR-UHFFFAOYSA-N |

SMILES |

C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NC4CCCC4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-({Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2654426.png)

![4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2654427.png)

![2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2654430.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide](/img/structure/B2654434.png)

![N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2654437.png)

![N-(isoxazol-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2654439.png)

![N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2654443.png)